6,15-dibromo-9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene
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Overview
Description
2,7-Dibromo-4,4,9,9-tetrakis(4-hexylphenyl)-4,9-dihydro-s-indaceno[1,2-b:5,6-b’]dithiophene is a complex organic compound with the molecular formula C64H72Br2S2 and a molecular weight of 1065.19 g/mol . This compound is primarily used in research and development, particularly in the field of organic electronics and materials science .
Preparation Methods
The synthesis of 2,7-Dibromo-4,4,9,9-tetrakis(4-hexylphenyl)-4,9-dihydro-s-indaceno[1,2-b:5,6-b’]dithiophene typically involves multiple steps. One common method includes the bromination of a precursor compound using N-bromosuccinimide (NBS) in an organic solvent such as dimethylformamide (DMF) . The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure high yield and purity . Industrial production methods are similar but scaled up to accommodate larger quantities and may involve additional purification steps to meet regulatory standards .
Chemical Reactions Analysis
2,7-Dibromo-4,4,9,9-tetrakis(4-hexylphenyl)-4,9-dihydro-s-indaceno[1,2-b:5,6-b’]dithiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction pathways and products are not extensively documented.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Stille coupling, to form larger conjugated systems.
Scientific Research Applications
This compound has several applications in scientific research:
Organic Electronics: It is used in the development of organic semiconductors and photovoltaic materials due to its unique electronic properties.
Materials Science: Researchers utilize it to create new materials with specific optical and electronic characteristics.
Biological Studies: Although less common, it can be used in biological research to study interactions at the molecular level.
Industrial Applications: It is employed in the production of advanced materials for electronic devices.
Mechanism of Action
The mechanism of action for 2,7-Dibromo-4,4,9,9-tetrakis(4-hexylphenyl)-4,9-dihydro-s-indaceno[1,2-b:5,6-b’]dithiophene primarily involves its ability to participate in electronic interactions due to its conjugated system. The molecular targets and pathways are related to its role in organic electronics, where it facilitates charge transport and light absorption .
Comparison with Similar Compounds
Similar compounds include:
2,6-Dibromo-4,4-bis(2-ethylhexyl)-4H-cyclopenta[1,2-b5,4-b’]dithiophene: This compound also features bromine atoms and a conjugated system but differs in its structural arrangement and substituents.
IEICO-4F: An ultra-narrow bandgap non-fullerene acceptor used in high-performance organic solar cells.
2,7-Dibromo-4,4,9,9-tetrakis(4-hexylphenyl)-4,9-dihydro-s-indaceno[1,2-b:5,6-b’]dithiophene is unique due to its specific arrangement of hexylphenyl groups and its applications in cutting-edge research fields .
Properties
IUPAC Name |
6,15-dibromo-9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H72Br2S2/c1-5-9-13-17-21-45-25-33-49(34-26-45)63(50-35-27-46(28-36-50)22-18-14-10-6-2)55-41-54-56(42-53(55)61-57(63)43-59(65)67-61)64(58-44-60(66)68-62(54)58,51-37-29-47(30-38-51)23-19-15-11-7-3)52-39-31-48(32-40-52)24-20-16-12-8-4/h25-44H,5-24H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJUJAPHYLMYCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C=C(S5)Br)C(C6=C4SC(=C6)Br)(C7=CC=C(C=C7)CCCCCC)C8=CC=C(C=C8)CCCCCC)C9=CC=C(C=C9)CCCCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H72Br2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1065.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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